N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide, also known as S4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential to regulate gene expression. S4 is a selective androgen receptor modulator (SARM) that has the ability to bind to androgen receptors, resulting in the activation of certain genes that are responsible for muscle growth and bone density.
Mechanism of Action
N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide works by binding to androgen receptors in the body, which are responsible for regulating gene expression. This results in the activation of certain genes that are responsible for muscle growth and bone density, as well as the inhibition of genes that are responsible for the growth of prostate cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in muscle mass and bone density, improved physical performance, and a decrease in the growth of prostate cancer cells. It has also been shown to have a positive effect on lipid metabolism, resulting in a decrease in cholesterol levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is its ability to selectively activate certain genes, resulting in specific physiological effects. This makes it a useful tool for studying the molecular mechanisms involved in muscle growth and bone density. However, one of the limitations of this compound is that it has not yet been approved for human use, which limits its potential applications.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide, including investigating its potential use in the treatment of muscle wasting and bone loss, as well as its potential use in the treatment of prostate cancer. Further studies are also needed to better understand the molecular mechanisms involved in this compound's effects on gene expression, as well as its potential side effects and long-term safety.
Scientific Research Applications
N-(4-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide has been extensively studied for its potential applications in treating muscle wasting and bone loss, as well as for its ability to improve physical performance. It has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c1-12(20)13-2-4-14(5-3-13)18-27(24,25)16-8-6-15(7-9-16)19-17(21)10-11-26(19,22)23/h2-9,18H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWGHRZZZAHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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